Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane

Medicinal Chemistry Screening Library Structure-Activity Relationship

1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)azepane is a synthetic, seven-membered N-heterocyclic building block belonging to the substituted azepane class. Its core architecture integrates a 3,4-dimethylbenzoyl amide and a 4-methoxyphenyl substituent at the 1- and 3-positions of the azepane ring, respectively.

Molecular Formula C22H27NO2
Molecular Weight 337.463
CAS No. 1797187-64-4
Cat. No. B2941914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane
CAS1797187-64-4
Molecular FormulaC22H27NO2
Molecular Weight337.463
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C22H27NO2/c1-16-7-8-19(14-17(16)2)22(24)23-13-5-4-6-20(15-23)18-9-11-21(25-3)12-10-18/h7-12,14,20H,4-6,13,15H2,1-3H3
InChIKeyBYXVNZSPGCZIJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)azepane (CAS 1797187-64-4): A Structurally Unique Azepane Scaffold for Specialized R&D Procurement


1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)azepane is a synthetic, seven-membered N-heterocyclic building block belonging to the substituted azepane class. Its core architecture integrates a 3,4-dimethylbenzoyl amide and a 4-methoxyphenyl substituent at the 1- and 3-positions of the azepane ring, respectively . This distinct disubstitution pattern distinguishes it from simpler azepane precursors and from the extensively optimized 2-fluoro-6-hydroxy-3-methoxybenzoyl-azepane series found in kinase inhibitor research [1]. A close structural analog, 3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane (CAS 1797333-61-9), which incorporates a 3-trifluoromethylbenzoyl group instead of a 3,4-dimethylbenzoyl group, is also commercially available as a screening compound, highlighting the modular nature of this chemical space . The compound's value to procurement and discovery workflows is centered on its potential for exploring underexploited regions of chemical space, rather than on established, comparator-validated biological superiority.

Why Generic Substitution Falls Short: The Risks of Interchanging 1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)azepane With In-Class Analogs


Generic substitution within the azepane class carries a high risk of functional divergence due to the established sensitivity of biological activity to specific substituent patterns. The seminal work by Breitenlechner et al. on azepane-based PKB inhibitors demonstrates that replacing an ester linker with an amide isostere critically alters both plasma stability and intrinsic kinase potency [1]. This principle extends to the benzoyl functionality: small electronic and steric changes—such as the difference between a 3,4-dimethylbenzoyl group and a 3-trifluoromethylbenzoyl group—are known to drastically affect ADME (Absorption, Distribution, Metabolism, and Excretion) properties, lipophilicity (logP), and target engagement in related aromatic amide series. The 4-methoxyphenyl substituent on the azepane ring further modulates conformational preferences and hydrogen bond acceptor capacity. Without direct, quantitative comparative data on affinity, selectivity, or metabolic stability, the assumption that any close analog is a functionally equivalent surrogate is unsupported and can lead to scientific inconsistency or procurement waste.

Quantitative Evidence Guide for 1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)azepane (1797187-64-4): Head-to-Head and Class-Level Data


Evidence Inventory Assessment: Availability of Comparative Biological Data

An exhaustive search of primary research papers, patents, and authoritative databases (PubMed, PubChem, ChEMBL, Google Patents) for compound 1797187-64-4 did not return any direct, quantitative biological or physicochemical data suitable for comparator analysis [1]. The only relevant comparator source cites a Hypothesis annotation referencing a compound with an IC50 of 28 μM, but this attribution cannot be definitively linked to CAS 1797187-64-4 due to a lack of confirmatory compound identification in the primary source [2]. A close structural analog, 3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane (CAS 1797333-61-9), is commercially available but similarly lacks published comparator-validated data in authoritative databases . Therefore, the quantitative evidence required for a direct head-to-head comparison or even a reliable cross-study comparison is currently absent.

Medicinal Chemistry Screening Library Structure-Activity Relationship

Class-Level Physicochemical Property Inference: Predicted logP and Drug-Likeness

In the absence of experimental logP data, a class-level inference can be made by comparing the predicted properties of the target compound with its 3-CF3 analog. The mcule.com entry for a structurally similar component (likely a fragment or isomer) lists a predicted logP of 3.5 and zero violations of Lipinski's Rule of Five (RO5) . While this data point cannot be definitively assigned to CAS 1797187-64-4, it serves as a baseline for the class. The substitution of the polar, electron-withdrawing CF3 group (in analog 1797333-61-9) with electron-donating methyl groups in the target compound is expected to significantly increase lipophilicity, potentially raising the logP by 0.5–1.0 log units and affecting solubility and permeability profiles. This highlights a crucial functional divergence, even at the level of basic physicochemical properties.

ADME Lipophilicity Drug Design

Structural Differentiation as a Procurement Driver: Azepane Core Substitution Pattern

The defining structural feature of 1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane is the combined presence of both a substituted benzoyl group and a 4-methoxyphenyl ring directly on the azepane core. This contrasts sharply with the pharmacophore established for azepane-based PKB inhibitors, which uniformly feature a more complex 2-fluoro-6-hydroxy-3-methoxybenzoyl-benzoic acid or -benzamide moiety linked at the 4-amino position of the azepane [1]. The simpler, directly connected disubstitution pattern of the target compound makes it an attractive and distinct starting point for fragment-based or scaffold-hopping strategies where the known kinase-binding motif is not desired. Its position on a 7-membered ring offers unique vectors for library synthesis compared to analogous piperidine (6-membered) or pyrrolidine (5-membered) derivatives.

Chemical Biology Fragment-Based Drug Discovery Scaffold Hopping

Recommended Application Scenarios for Procuring 1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)azepane (1797187-64-4)


Diversifying Azepane-Focused Screening Libraries for Phenotypic Assays

Procurement is recommended when the goal is to increase the chemical diversity of a screening deck. Given the absence of a defined target profile, this compound is an ideal candidate for unbiased phenotypic screening. Its distinct disubstitution pattern, as established in Section 3, introduces a novel chemotype that is unlikely to be represented by common kinase-focused libraries, thereby increasing the potential for discovering hits with novel mechanisms of action [1].

Scaffold-Hopping and Fragment-Growing Programs Targeting Novel Biospace

For projects aiming to escape the intellectual property landscape of the extensively patented 2-fluoro-6-hydroxy-3-methoxybenzoyl-azepane kinase inhibitor series, this compound provides a synthetically tractable, alternative starting scaffold. Its simpler decoration pattern, analyzed in Section 3, allows for diverse parallel chemistry, making it strategically valuable for lead generation programs focused on novel target classes [1].

Structure-Activity Relationship (SAR) Exploration of Benzoyl Substituent Effects

As a critical comparator to its 3-trifluoromethyl analog (CAS 1797333-61-9), procurement of both compounds is essential for establishing an initial SAR on the benzoyl ring. This head-to-head comparison, though lacking published quantitative data as noted in Section 3, is a foundational experiment to determine the impact of electron-donating (dimethyl) versus electron-withdrawing (trifluoromethyl) groups on a project's specific biological assay, guiding future synthetic efforts .

Synthetic Building Block for Complex Library Construction

The azepane core with a 4-methoxyphenyl substituent presents a functionalized handle for further derivatization. The compound can be procured as a key intermediate for generating larger libraries of amides, sulfonamides, or ureas, exploiting the basicity and nucleophilicity of the azepane nitrogen. This application is supported by its commercial availability and the synthetic utility of its constituent functional groups .

Quote Request

Request a Quote for 1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.